1-[4-[[2-(Cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone
Overview
Description
1-[4-[[2-(Cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone is a complex organic compound featuring an imidazole ring, a piperazine ring, and various functional groups. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 1-[4-[[2-(Cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. Common synthetic routes for imidazole derivatives include cyclization reactions involving nitriles and amines under mild conditions . Industrial production methods often utilize catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the sulfonyl group allows for oxidation reactions, often using reagents like hydrogen peroxide.
Reduction: Reduction reactions can target the imidazole ring or other functional groups, typically using agents like sodium borohydride.
Substitution: The piperazine and imidazole rings can undergo substitution reactions, often facilitated by halogenating agents.
Scientific Research Applications
1-[4-[[2-(Cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound’s ability to interact with biological molecules, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives like metronidazole and omeprazole. Compared to these, 1-[4-[[2-(Cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone is unique due to its specific functional groups and structural complexity, which may confer distinct biological activities .
Properties
IUPAC Name |
1-[4-[[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4S/c1-15(24)22-8-6-21(7-9-22)12-17-11-20-19(28(25,26)14-16-4-5-16)23(17)13-18-3-2-10-27-18/h11,16,18H,2-10,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFQFHNIDGADSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CN=C(N2CC3CCCO3)S(=O)(=O)CC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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